molecular formula C29H47NO4 B167287 6-Nitrocholest-5-en-3-beta-yl acetate CAS No. 1912-54-5

6-Nitrocholest-5-en-3-beta-yl acetate

Cat. No.: B167287
CAS No.: 1912-54-5
M. Wt: 473.7 g/mol
InChI Key: HBNDZPJHNAAEAB-XGRWYXQASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitrocholest-5-en-3-beta-yl acetate typically involves the nitration of cholesteryl acetate. The reaction conditions often include the use of nitric acid and acetic anhydride as reagents. The process involves the following steps:

Industrial Production Methods

This would include optimizing reaction conditions for larger volumes and ensuring consistent product quality through rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

6-Nitrocholest-5-en-3-beta-yl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Nitrocholest-5-en-3-beta-yl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Nitrocholest-5-en-3-beta-yl acetate involves its interaction with biological membranes. The nitro group and acetate group modify the compound’s hydrophobic and hydrophilic balance, affecting its incorporation into lipid bilayers. This can influence membrane fluidity and permeability, potentially impacting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Nitrocholest-5-en-3-beta-yl acetate is unique due to the presence of both a nitro group and an acetate group, which confer distinct chemical and physical properties.

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-6-nitro-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H47NO4/c1-18(2)8-7-9-19(3)23-10-11-24-22-17-27(30(32)33)26-16-21(34-20(4)31)12-14-29(26,6)25(22)13-15-28(23,24)5/h18-19,21-25H,7-17H2,1-6H3/t19-,21+,22+,23-,24+,25+,28-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNDZPJHNAAEAB-XGRWYXQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=C4C3(CCC(C4)OC(=O)C)C)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H47NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50940720
Record name 6-Nitrocholest-5-en-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50940720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1912-54-5
Record name 3β-Acetoxy-6-nitrocholest-5-ene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1912-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3beta-Acetoxy-6-nitrocholestene-5
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001912545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Nitrocholest-5-en-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50940720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-nitrocholest-5-en-3-β-yl acetate
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